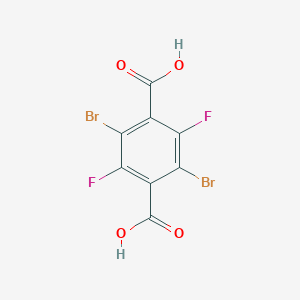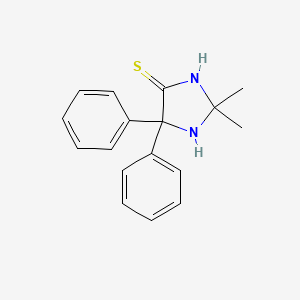
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is an organic compound with the molecular formula C17H18N2S. It is characterized by its unique structure, which includes a five-membered imidazolidine ring substituted with two phenyl groups and a thione group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione typically involves the reaction of 2,2-dimethyl-5,5-diphenylimidazolidine-4-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,2-dimethyl-5,5-diphenylimidazolidine-4-one in an appropriate solvent, such as toluene.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar structure but lacks the dimethyl groups.
2-Thiohydantoin: Lacks the phenyl and dimethyl groups.
4-Phenylimidazole-2-thiol: Contains a thiol group instead of a thione group.
Uniqueness
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and dimethyl groups enhances its stability and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
62218-81-9 |
|---|---|
Molekularformel |
C17H18N2S |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2,2-dimethyl-5,5-diphenylimidazolidine-4-thione |
InChI |
InChI=1S/C17H18N2S/c1-16(2)18-15(20)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3,(H,18,20) |
InChI-Schlüssel |
OLWVEPDTMCFSDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NC(=S)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Trifluoromethyl)-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12945935.png)
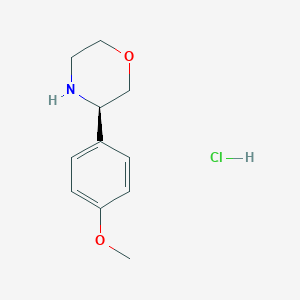
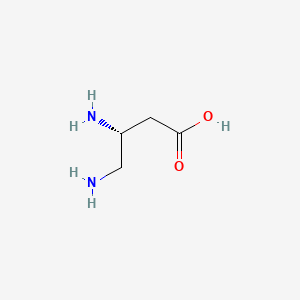

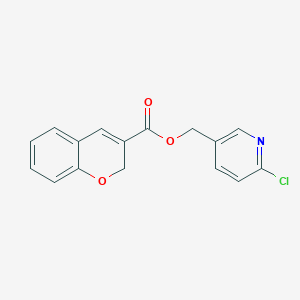
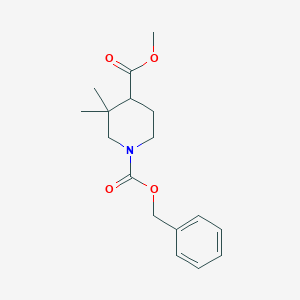
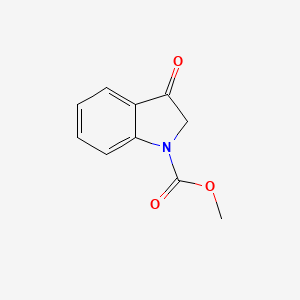
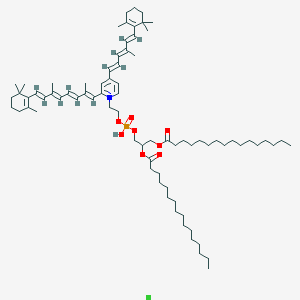


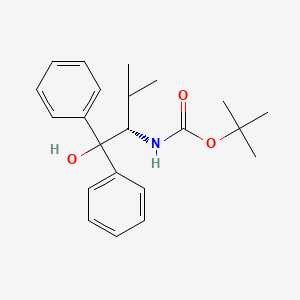
![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
